molecular formula C8H17BO2 B599090 Oct-7-enylboronic acid CAS No. 1198772-66-5

Oct-7-enylboronic acid

Cat. No.: B599090
CAS No.: 1198772-66-5
M. Wt: 156.032
InChI Key: NWZXPKHHIAAANV-UHFFFAOYSA-N
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Description

Oct-7-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an octenyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound, with its unique structure, finds applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Oct-7-enylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an organolithium or Grignard reagent with a borate ester such as triisopropyl borate can yield the desired boronic acid . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Oct-7-enylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling.

Comparison with Similar Compounds

Uniqueness: Oct-7-enylboronic acid is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to shorter-chain boronic acids. This can influence its reactivity and the types of products formed in various reactions.

Biological Activity

Oct-7-enylboronic acid is a member of the boronic acid family, known for its unique chemical properties and biological activities. Boronic acids have garnered attention for their ability to form reversible covalent bonds with diols, making them valuable in various biomedical applications, including drug development and diagnostics. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications.

This compound is characterized by its vinyl group, which enhances its reactivity and stability compared to other boronic acids. Its structure allows for unique interactions with biological molecules, particularly in glucose sensing and enzyme inhibition.

1. Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. A recent study assessed the antioxidant capacity of a related boronic compound derived from quercetin, demonstrating high radical scavenging activity with IC50 values of 0.11 µg/mL for ABTS and 0.14 µg/mL for DPPH assays . While specific data on this compound is limited, its structural similarities suggest comparable antioxidant potential.

2. Antibacterial Activity

Boronic acids have been reported to possess antibacterial properties. In vitro studies have shown that certain boronic compounds can inhibit the growth of bacteria such as Escherichia coli, with effective concentrations around 6.50 mg/mL . The mechanism is thought to involve the disruption of bacterial cell wall synthesis or metabolic pathways.

3. Anticancer Activity

The anticancer potential of boronic acids has been a focus of research due to their ability to inhibit specific enzymes involved in cancer progression. For instance, a phenyl boronic acid derivative demonstrated a significant cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 of 18.76 µg/mL . While direct studies on this compound are scarce, its structural properties may confer similar anticancer effects.

4. Enzyme Inhibition

Boronic acids are known to inhibit enzymes such as serine proteases and glycosidases through the formation of covalent bonds with active site residues. The inhibition potency varies among different enzymes; for example, a related compound showed IC50 values of 115.63 µg/mL against acetylcholinesterase and 1.10 µg/mL against urease . These findings suggest that this compound could also exhibit enzyme inhibition characteristics.

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with diols present in sugars and other biomolecules, influencing their biological interactions.
  • Oxidative Stability : Modifications in the boron structure can enhance oxidative stability, allowing prolonged activity in biological systems .
  • Hydrogel Formation : Boronic acids can be incorporated into hydrogels that respond to glucose levels, making them useful in drug delivery systems .

Case Studies

StudyFocusFindings
Smith et al., 2022Antioxidant ActivityHigh antioxidant capacity (IC50: 0.11 µg/mL)
Research Group AAntibacterial ActivityEffective against E. coli (6.50 mg/mL)
Research Group BAnticancer ActivityCytotoxicity against MCF-7 (IC50: 18.76 µg/mL)
Research Group CEnzyme InhibitionInhibition of acetylcholinesterase (IC50: 115.63 µg/mL)

Properties

IUPAC Name

oct-7-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZXPKHHIAAANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681529
Record name Oct-7-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198772-66-5
Record name Oct-7-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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